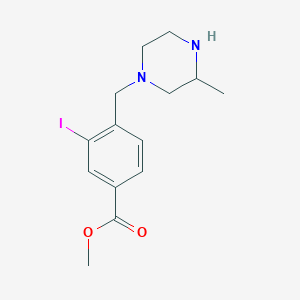
9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride: is a complex organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes a fluorene core substituted with carboxylic acid groups and esterified with dimethylamino groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride typically involves multiple steps:
Formation of 9H-Fluorene-2,7-dicarboxylic acid: This can be achieved through the oxidation of fluorene using strong oxidizing agents such as potassium permanganate or chromic acid.
Esterification: The carboxylic acid groups are then esterified with 5-(dimethylamino)-2,2-dimethylpentanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The fluorene core can undergo oxidation to form fluorenone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications due to its strong fluorescence properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, facilitating the binding of the compound to its targets. The fluorene core provides a rigid and planar structure that can intercalate with DNA or other biomolecules, influencing their function and stability.
Comparison with Similar Compounds
9H-Fluorene-2,7-dicarboxylic acid: The parent compound without esterification.
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: An oxidized derivative with a ketone group.
Uniqueness:
- The presence of dimethylamino groups in 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets.
- The dihydrochloride form improves solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
CAS No. |
36417-33-1 |
|---|---|
Molecular Formula |
C33H50Cl2N2O4 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[5-[7-[5-(dimethylazaniumyl)-2,2-dimethylpentoxy]carbonyl-9H-fluorene-2-carbonyl]oxy-4,4-dimethylpentyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C33H48N2O4.2ClH/c1-32(2,15-9-17-34(5)6)22-38-30(36)24-11-13-28-26(19-24)21-27-20-25(12-14-29(27)28)31(37)39-23-33(3,4)16-10-18-35(7)8;;/h11-14,19-20H,9-10,15-18,21-23H2,1-8H3;2*1H |
InChI Key |
ZHJXZIXPARYKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC[NH+](C)C)COC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)OCC(C)(C)CCC[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


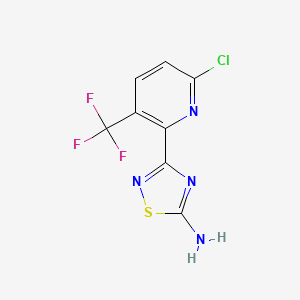
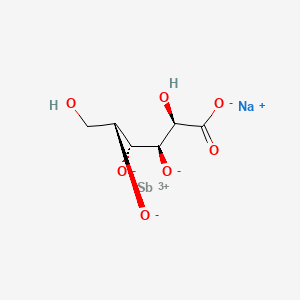

![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
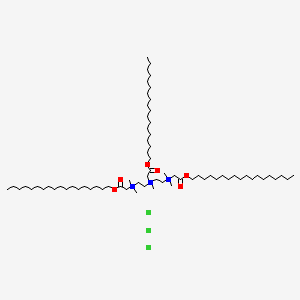
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
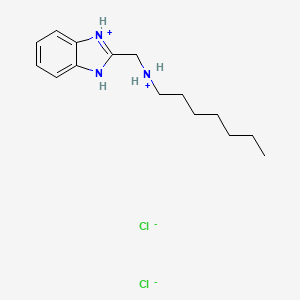
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

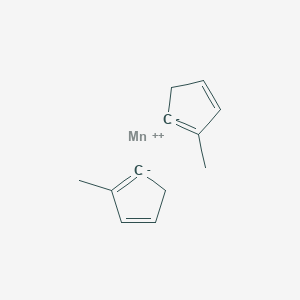
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
